REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].[N+:7]([CH:10]=[CH:11][C:12]1[C:20]2[C:15](=[CH:16][C:17]([O:21][CH2:22][C:23]3[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=3)=[CH:18][CH:19]=2)[NH:14][CH:13]=1)([O-])=O>C1COCC1>[CH2:22]([O:21][C:17]1[CH:16]=[C:15]2[C:20](=[CH:19][CH:18]=1)[C:12]([CH2:11][CH2:10][NH2:7])=[CH:13][NH:14]2)[C:23]1[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=1 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
6.2 g
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
3-(2-nitrovinyl)-6-benzyloxy-1H-indole
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=CC1=CNC2=CC(=CC=C12)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Reflux the mixture overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
quench sequentially with 6.2 mL water, 6.2 mL 15% aqueous NaOH and 18.6 mL water
|
Type
|
FILTRATION
|
Details
|
filter through celite
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=C2NC=C(CCN)C2=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.9 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |